Tyrosinase-IN-6 Achieves 4.7-Fold Superior Mushroom Tyrosinase Inhibition vs. Kojic Acid in the Same Assay
In a direct head-to-head diphenolase inhibition assay using mushroom tyrosinase from Agaricus bisporus (TyM) with L-DOPA as substrate, Tyrosinase-IN-6 (compound 4b) exhibited an IC50 of 3.80 ± 0.48 µM, compared to kojic acid which exhibited an IC50 of 17.76 ± 0.18 µM under identical experimental conditions [1]. This represents a 4.7-fold potency advantage. The assay was performed in triplicate with both compounds tested in parallel, eliminating inter-laboratory variability as a confounding factor.
| Evidence Dimension | Mushroom tyrosinase (TyM) diphenolase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.80 ± 0.48 µM |
| Comparator Or Baseline | Kojic acid IC50 = 17.76 ± 0.18 µM |
| Quantified Difference | 4.7-fold greater potency (17.76 / 3.80) |
| Conditions | Mushroom tyrosinase (Agaricus bisporus, TyM) diphenolase assay; L-DOPA substrate; triplicate experiments; data reported as mean ± SD |
Why This Matters
Kojic acid is the most widely used reference standard for tyrosinase inhibition benchmarking; a 4.7-fold potency advantage translates to substantially lower compound loading in formulations to achieve equivalent enzyme suppression, which directly impacts cost-per-dose and formulation simplicity.
- [1] De Luca L, Germanò MP, Fais A, Pintus F, Buemi MR, Vittorio S, Mirabile S, Rapisarda A, Gitto R. Discovery of a new potent inhibitor of mushroom tyrosinase (Agaricus bisporus) containing 4-(4-hydroxyphenyl)piperazin-1-yl moiety. Bioorganic & Medicinal Chemistry. 2020;28(16):115497. DOI: 10.1016/j.bmc.2020.115497. View Source
